N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of an imidazo[1,2-a]pyrazine ring fused with an isoxazole moiety, making it a versatile scaffold for the development of new pharmaceuticals and chemical probes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide typically involves multi-step procedures. One common approach starts with the preparation of the imidazo[1,2-a]pyrazine core, which can be achieved through the condensation of appropriate amines and aldehydes under reflux conditions . The isoxazole ring is then introduced via cyclization reactions involving nitrile oxides and alkenes . The final step involves the coupling of the imidazo[1,2-a]pyrazine intermediate with the isoxazole derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve solvents like ethanol, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: It is explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-1-yl)methyl)ethanamine
- tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate
Uniqueness
N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide stands out due to its unique combination of the imidazo[1,2-a]pyrazine and isoxazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable scaffold for the development of new therapeutic agents and chemical probes.
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c17-11(9-1-2-15-18-9)14-6-8-5-13-10-7-12-3-4-16(8)10/h1-2,5,12H,3-4,6-7H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCWQIURHPVUFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2CNC(=O)C3=CC=NO3)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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